Ailanthinone, dehydro-
Description
Overview of Quassinoids as Natural Products
Quassinoids are a class of chemically complex and highly oxygenated natural products derived from the degradation of tetracyclic triterpenes. researchgate.net These compounds are predominantly found in plants belonging to the Simaroubaceae family. researchgate.netnumberanalytics.com The first quassinoid, quassin (B1678622), was isolated in the 19th century from the Quassia amara plant, lending its name to this entire class of molecules. numberanalytics.com Since then, over 200 different quassinoids have been identified. wikipedia.org
Quassinoids are renowned for their bitter taste and have been utilized in traditional medicine for various purposes. numberanalytics.combenthamscience.com In the realm of natural product chemistry, they have attracted considerable attention due to their diverse and potent biological activities. numberanalytics.com These activities include antimalarial, antiviral, anti-inflammatory, and anticancer properties. benthamscience.combiorxiv.org The intricate molecular structures of quassinoids also present a significant challenge and an attractive goal for synthetic chemists. numberanalytics.com
Classification and Structural Context of Dehydroailanthinone
Quassinoids are categorized into several types based on their carbon skeletons, including C-18, C-19, C-20, C-22, and C-25 structures. researchgate.netbiorxiv.org Dehydroailanthinone belongs to the C-20 group of quassinoids. biorxiv.org The fundamental structure of quassinoids is characterized by a highly modified triterpene core.
Dehydroailanthinone, with the chemical formula C₂₅H₃₂O₉, possesses a complex polycyclic structure. lookchem.com It is structurally related to other known quassinoids like ailanthinone (B1198025), glaucarubinone, and 2'-acetylglaucarubinone. datapdf.com The key structural feature that distinguishes dehydroailanthinone is the presence of a double bond at the 13,18-position, which is reflected in its nomenclature. datapdf.com
Below is a data table summarizing the key chemical properties of Dehydroailanthinone.
| Property | Value |
| Molecular Formula | C₂₅H₃₂O₉ |
| Molecular Weight | 476.52 g/mol |
| CAS Number | 53683-70-8 |
| Boiling Point | 683.1°C at 760 mmHg |
| Flash Point | 231.1°C |
| Density | 1.4 g/cm³ |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 4 |
| Data sourced from LookChem lookchem.com |
Significance of Dehydroailanthinone in Natural Product Research
Dehydroailanthinone has garnered substantial interest in the field of natural product research primarily due to its significant biological activities. It was first isolated from Pierreodendron kerstingii and has demonstrated noteworthy antileukemic activity in murine models. datapdf.comcore.ac.ukacs.org This finding has positioned dehydroailanthinone as a compound of interest in the search for new anticancer agents. annualreviews.org
Research has indicated that the biological activity of quassinoids like dehydroailanthinone is linked to specific structural features. annualreviews.org For instance, the presence of a conjugated ketone in the A-ring appears to be crucial for its cytotoxic effects. datapdf.comannualreviews.org It is hypothesized that this functional group can react with biological nucleophiles, which may be a key aspect of its mechanism of action. datapdf.com Furthermore, studies have shown that modifications to the dehydroailanthinone structure, such as methylation of the C-1 hydroxyl group, can lead to a decrease in its cytotoxic and antileukemic activity, highlighting the importance of this specific functional group for its biological function. kyoto-u.ac.jp The investigation of dehydroailanthinone and its analogs continues to contribute to the understanding of structure-activity relationships within the quassinoid class of compounds.
Structure
3D Structure
Properties
CAS No. |
53683-70-8 |
|---|---|
Molecular Formula |
C25H32O9 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[(4S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate |
InChI |
InChI=1S/C25H32O9/c1-6-10(2)20(29)34-17-16-12(4)18(27)25(31)22-23(5)13(11(3)7-14(26)19(23)28)8-15(33-21(17)30)24(16,22)9-32-25/h7,10,13,15-19,22,27-28,31H,4,6,8-9H2,1-3,5H3/t10?,13-,15+,16+,17+,18+,19+,22+,23+,24?,25+/m0/s1 |
InChI Key |
JJCWYVBKJXKVFF-QCZFODPJSA-N |
SMILES |
CCC(C)C(=O)OC1C2C(=C)C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1[C@H]2C(=C)[C@H]([C@@]3([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1C2C(=C)C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O |
Synonyms |
ailanthinone, dehydro- dehydroailanthinone |
Origin of Product |
United States |
Natural Occurrence and Isolation of Dehydroailanthinone
Phytogeographical Distribution of Ailanthus excelsa and Related Simaroubaceae Species
The Simaroubaceae family, to which the genus Ailanthus belongs, has a pantropical distribution, encompassing 32 genera and over 170 species of trees and shrubs. waocp.org The family's primary distribution hotspots are in the tropical regions of the Americas, extending to Africa, Madagascar, and parts of Australia. waocp.org In the Neotropics, particularly Brazil, the family is highly diverse, with 37 species across seven genera found in various phytogeographical domains, including the Amazon, Caatinga, Cerrado, and Atlantic Forest. scielo.brscielo.br
Ailanthus excelsa, a known source of quassinoids, is native to India and Sri Lanka. wikipedia.org Other species of the Ailanthus genus are found from East Asia south to northern Australasia. wikipedia.org For instance, Ailanthus altissima is native to northern and central mainland China and Taiwan, while Ailanthus triphysa is found in India, Southeast Asia, and Australia. wikipedia.org The genus has a well-documented fossil record across the Northern Hemisphere, indicating a more widespread distribution in the past. oup.comresearchgate.netpaleobotany.ru
Table 1: Phytogeographical Distribution of Selected Ailanthus Species
| Species | Native Distribution |
| Ailanthus excelsa Roxb. | India and Sri Lanka wikipedia.org |
| Ailanthus altissima (Mill.) Swingle | Northern and central mainland China, Taiwan wikipedia.org |
| Ailanthus triphysa (Dennst.) Alston | India, Southeast Asia, Australia wikipedia.org |
| Ailanthus integrifolia Lam. | New Guinea and Queensland, Australia wikipedia.org |
| Ailanthus fordii Noot. | China wikipedia.org |
| Ailanthus vietnamensis H.V. Sam & Noot. | Vietnam wikipedia.org |
Extraction Methodologies for Quassinoids from Plant Matrices
The extraction of dehydroailanthinone and other quassinoids from plant materials such as the stem bark, roots, and leaves is the initial and crucial step for their isolation. The choice of extraction method depends on the polarity of the target compounds and the nature of the plant matrix.
Solvent-based extraction is a conventional and widely used method for obtaining quassinoids. The process typically involves the use of organic solvents of varying polarities to separate the desired compounds from the plant material.
Methanol (B129727) is a common solvent for the initial extraction of a broad range of phytochemicals, including quassinoids, due to its ability to extract both polar and non-polar compounds. nih.govjocpr.com For example, the dried and powdered bark of Ailanthus excelsa can be exhaustively extracted with cold methanol. cabidigitallibrary.org Following the initial extraction, the crude extract is often subjected to fractionation using a series of solvents with increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and water, to segregate the compounds based on their solubility. nih.govcabidigitallibrary.org The ethyl acetate fraction of a methanolic extract of A. excelsa stem bark has been shown to be a source of quassinoids. cabidigitallibrary.org
Other solvent systems reported for quassinoid extraction include continuous hot extraction with a Soxhlet apparatus using solvents like petroleum ether, chloroform, and methanol. jocpr.com The choice of solvent directly impacts the yield and profile of the extracted compounds. Studies on other Simaroubaceae species, such as Eurycoma longifolia, have also utilized ethanol (B145695) for the extraction of quassinoids. researchgate.net
To improve efficiency and reduce the use of organic solvents, advanced extraction technologies have been applied for the isolation of quassinoids. These methods can offer higher yields in shorter extraction times.
Ultrasound-assisted extraction (UAE) is a modern and efficient technique that utilizes the acoustic cavitation effect of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method has been successfully employed for the extraction of quassinoids from Eurycoma longifolia. nih.gov
Sonication is another advanced technique that employs ultrasonic energy. An improved process for quassinoid extraction involves an initial extraction with water at room temperature, followed by the application of ultrasonic energy to the spent plant material to recover residual quassinoids. google.com This method is noted for being highly efficient and reducing the number of steps and the volume of organic solvents required compared to traditional methods. google.com
Chromatographic Purification Strategies for Dehydroailanthinone
Following extraction, the crude extract, which is a complex mixture of compounds, requires further purification to isolate dehydroailanthinone. Chromatographic techniques are indispensable for this purpose, separating compounds based on their differential affinities for a stationary phase and a mobile phase.
Preparative and semipreparative chromatography are essential for isolating quassinoids in sufficient quantities for structural elucidation and biological studies.
Column chromatography is a fundamental technique used for the initial fractionation of crude extracts. Silica (B1680970) gel is a commonly used stationary phase, with mobile phases consisting of solvent mixtures like chloroform and methanol in varying ratios. cabidigitallibrary.orgird.fr For instance, the ethyl acetate fraction of an Ailanthus excelsa extract can be subjected to column chromatography on silica gel to afford quassinoids. cabidigitallibrary.org Another adsorbent used is Sephadex LH-20, which is particularly useful for separating compounds based on molecular size and polarity. mdpi.comnii.ac.jp
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds from complex fractions. nii.ac.jptandfonline.com Reversed-phase columns, such as C18, are frequently used with mobile phases typically consisting of mixtures of acetonitrile (B52724) or methanol and water. mdpi.comnii.ac.jptandfonline.com For example, fractions from a Sephadex LH-20 column can be further purified by preparative HPLC using a methanol-water gradient to yield pure quassinoids. mdpi.com
For the analysis and purification of complex mixtures of quassinoids, high-resolution separation techniques are employed.
High-Performance Liquid Chromatography (HPLC) with a C18 column is a standard analytical and preparative method. spandidos-publications.com The separation can be optimized by adjusting the mobile phase composition, such as using a gradient of acetonitrile in water with additives like formic acid to improve peak resolution and shape. spandidos-publications.comnih.gov Detection is commonly performed using a UV detector set at a wavelength where the quassinoids exhibit maximum absorbance, often around 254 nm. nii.ac.jptandfonline.com
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been successfully used for the separation of quassinoids from Ailanthus altissima. spandidos-publications.com
Table 2: Chromatographic Techniques for Quassinoid Purification
| Technique | Stationary/Support Phase | Mobile Phase Example | Application |
| Column Chromatography | Silica Gel | Chloroform-Methanol gradient cabidigitallibrary.org | Initial fractionation of crude extracts |
| Column Chromatography | Sephadex LH-20 | Methanol mdpi.com | Fractionation of extracts |
| Preparative HPLC | Reversed-phase (C18) | Methanol-Water gradient mdpi.comtandfonline.com | Final purification of individual quassinoids |
| Analytical HPLC | Reversed-phase (C18) | Acetonitrile-Water with Formic Acid spandidos-publications.comnih.gov | Analysis and quantification of quassinoids |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid | Not applicable (liquid phases) spandidos-publications.com | Separation of quassinoids from complex mixtures |
Synthetic Strategies for Dehydroailanthinone and Its Derivatives
Total Synthesis Approaches to the Dehydroailanthinone Core Structure
The total synthesis of complex natural products like dehydroailanthinone requires the development of elegant and efficient strategies to construct the polycyclic core with precise control over stereochemistry. While a completed total synthesis of dehydroailanthinone itself is not extensively documented in publicly available literature, the synthetic approaches developed for other structurally related quassinoids, such as quassin (B1678622) and chaparrinone, provide a roadmap for potential strategies. nih.govnih.gov These approaches often feature key bond-forming reactions to assemble the carbocyclic framework.
A retrosynthetic analysis of the dehydroailanthinone core would logically involve disconnecting the molecule at key positions to simplify it into more readily available starting materials. ias.ac.inamazonaws.com Drawing inspiration from the synthesis of other quassinoids, a common strategy involves the disconnection of the A and C rings from a central B ring precursor. nih.govresearchgate.net
A plausible retrosynthetic approach for the dehydroailanthinone core is outlined below:
| Disconnection | Key Intermediates | Synthetic Rationale |
| C-ring lactone | Hydroxy acid or equivalent | Late-stage oxidation and lactonization is a common strategy in natural product synthesis. |
| A-ring functional groups | Substituted decalin system | Installation of the enone and hydroxyl functionalities can be achieved from a less functionalized precursor. |
| A/B ring junction | Cyclohexenone and a suitable coupling partner | Annulation reactions are powerful tools for the construction of fused ring systems. |
Key intermediates in the synthesis of related quassinoids often include highly functionalized decalin or hydrindane systems, which serve as versatile platforms for the subsequent annulation and functional group manipulations required to complete the tetracyclic core. nih.govresearchgate.net For instance, strategies have been developed that utilize a catalytic hydrogen atom transfer (HAT) initiated annulation between two unsaturated carbonyl components to rapidly assemble the polycyclic motif. nih.gov
The dense stereochemical landscape of dehydroailanthinone, with its multiple contiguous stereocenters, necessitates the use of asymmetric synthesis methodologies to obtain the desired enantiomer. Strategies for achieving stereochemical control in the synthesis of quassinoid cores include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. rsc.org
An enantioselective synthesis of a tetracyclic quassinoid skeleton has been achieved starting from (S)-carvone, a readily available chiral building block. rsc.org This approach utilized highly regioselective and stereocontrolled reactions to establish the six correct chiral centers. Another key strategy for inducing chirality is the use of stereoselective reactions, such as α-hydroxylation of a silyl (B83357) enol ether followed by reduction, to craft specific stereochemical motifs found in quassinoids. nih.gov
Semisynthetic Modifications of Dehydroailanthinone
Given the natural abundance of related quassinoids like ailanthinone (B1198025), semisynthesis presents an attractive and often more practical approach to generate derivatives of dehydroailanthinone. This involves chemically modifying the naturally occurring scaffold to introduce new functional groups and explore structure-activity relationships (SAR).
Ailanthinone, a likely precursor for the semisynthesis of dehydroailanthinone derivatives, possesses multiple hydroxyl groups at positions C-1, C-12, and C-13. scirp.org The ability to selectively modify one of these hydroxyl groups in the presence of others is a significant challenge. Research has demonstrated that highly regioselective modification of the C-1 hydroxyl group of ailanthinone is achievable. scirp.orgscirp.org This selectivity is likely due to the different steric and electronic environments of the hydroxyl groups, with the C-1 hydroxyl being more accessible. Such regioselective transformations are crucial for the systematic exploration of how modifications at specific positions affect biological activity.
The hydroxyl groups of ailanthinone serve as convenient handles for derivatization. A variety of derivatives have been synthesized through the regioselective modification of the C-1 hydroxyl group, including esters, carbonates, carbamates, and sulfonates. scirp.org These transformations are typically achieved by reacting ailanthinone with the corresponding acyl chlorides, chloroformates, isocyanates, or sulfonyl chlorides in the presence of a base. scirp.org
| Derivative Type | Reagent | General Reaction |
| Ester | Acyl chloride | R-COCl |
| Carbonate | Chloroformate | R-OCOCl |
| Carbamate | Isocyanate | R-NCO |
| Sulfonate | Sulfonyl chloride | R-SO2Cl |
The synthesis of these derivatives allows for the introduction of a wide range of functionalities, enabling the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can in turn influence the biological activity of the parent compound. scirp.org
Synthesis of Dehydroailanthinone Analogs and Probes
The synthesis of analogs and probes based on the dehydroailanthinone scaffold is a critical step in understanding its mechanism of action and identifying new therapeutic leads. Analogs are structurally similar compounds that can help to elucidate the key pharmacophoric features required for biological activity. Probes, on the other hand, are often designed with specific functionalities, such as fluorescent tags or reactive groups, to facilitate the identification of cellular targets.
The synthetic strategies employed for creating analogs often involve the modification of existing functional groups or the synthesis of truncated or simplified versions of the natural product core. For example, analogs of other complex natural products have been synthesized by modifying peripheral functional groups to probe their importance in biological interactions. nih.govstjohns.edu The development of new synthetic methodologies, such as novel carbon-carbon bond-forming reactions, can also facilitate the construction of analogs with altered ring systems or substitution patterns. escholarship.org The synthesis of quassinoid analogs with modified side chains has been shown to be crucial for their pharmacological activity, highlighting the importance of this approach in drug discovery. nih.gov
Design Principles for Structure-Activity Relationship Investigations
The core principle behind designing derivatives of dehydroailanthinone for SAR studies is to systematically modify specific functional groups on the molecule and assess the impact of these changes on its biological activity. Given the structural complexity of dehydroailanthinone, a semisynthetic approach starting from the natural product or a closely related analogue is often the most practical strategy. Key areas for modification typically include the hydroxyl groups, the α,β-unsaturated ketone moiety, and the lactone ring.
A pertinent example of this approach can be drawn from studies on the closely related quassinoid, ailanthinone, which differs from dehydroailanthinone by the saturation of a double bond. Research into ailanthinone derivatives has provided valuable insights that can guide the design of dehydroailanthinone analogues. For instance, the regioselective modification of the hydroxyl groups has been a key strategy. Ailanthinone possesses hydroxyl groups at positions C1, C12, and C13, offering multiple points for derivatization.
One successful strategy involves the selective modification of the C1-hydroxyl group. This has been achieved by reacting ailanthinone with various acyl chlorides, sulfonyl chlorides, and other electrophiles in the presence of a base. This approach has led to the synthesis of a range of ester, carbonate, carbamate, and sulfonate derivatives at the C1 position. The retention of significant biological activity in these derivatives suggests that the C1 position is a suitable point for modification to introduce diversity and fine-tune the properties of the molecule.
The following table summarizes the in vitro antimalarial activity of a series of C1-modified ailanthinone derivatives against different strains of Plasmodium falciparum. This data provides a foundational understanding for designing similar modifications on the dehydroailanthinone scaffold.
| Compound | Modification at C1 | IC50 (nM) - D6 Strain | IC50 (nM) - W2 Strain | IC50 (nM) - TM91C235 Strain |
| Ailanthinone | -OH | 1.2 | 1.5 | 1.8 |
| Derivative 1 | -O-Acetyl | 2.5 | 3.1 | 3.5 |
| Derivative 2 | -O-Propionyl | 2.8 | 3.6 | 4.0 |
| Derivative 3 | -O-Benzoyl | 4.1 | 5.2 | 5.8 |
| Derivative 4 | -O-Carbomethoxy | 3.5 | 4.2 | 4.9 |
| Derivative 5 | -O-Sulfonylmethyl | 6.2 | 7.5 | 8.1 |
This table is generated based on data for ailanthinone derivatives and is presented as a model for potential SAR studies on dehydroailanthinone.
The design principles for SAR investigations on dehydroailanthinone would therefore involve:
Targeting Hydroxyl Groups: Selective acylation, etherification, and sulfonylation of the hydroxyl groups to explore the impact of steric bulk, electronics, and hydrogen bonding potential.
Modification of the α,β-Unsaturated Ketone: This Michael acceptor is a potential site for covalent interaction with biological targets. Modifications could include reduction of the ketone or the double bond to assess the importance of this functional group.
Alterations to the Lactone Ring: Ring-opening or modification of the lactone could reveal its role in the compound's activity and stability.
Strategies for Radiolabeling and Bioconjugation
To investigate the pharmacokinetics, distribution, and target engagement of dehydroailanthinone, the introduction of a reporter tag, such as a radiolabel or a bioconjugation handle, is essential. The synthetic strategies to achieve this must be carefully designed to minimize perturbation of the molecule's biological activity.
Radiolabeling Strategies:
Radiolabeling of complex natural products like dehydroailanthinone can be approached in several ways. The choice of radionuclide will depend on the intended application (e.g., in vitro assays, in vivo imaging).
Tritium (B154650) (³H) Labeling: One common strategy is the introduction of tritium via catalytic tritiation of a suitable precursor. For dehydroailanthinone, this could potentially be achieved by reducing a double bond or a carbonyl group with tritium gas. However, this would alter the core structure. A more subtle approach would be to introduce a halogenated precursor that can undergo catalytic dehalogenation with tritium gas.
Carbon-14 (¹⁴C) Labeling: Incorporating ¹⁴C is more synthetically challenging and would likely require a multi-step synthesis starting from a ¹⁴C-labeled building block. This approach is often reserved for situations where metabolic stability of the label is a primary concern.
Radiohalogenation (e.g., ¹²⁵I, ¹⁸F): For imaging applications, radiohalogens are often preferred. This would require the synthesis of a dehydroailanthinone derivative bearing a precursor for radiohalogenation, such as a phenolic group or a stannyl (B1234572) or boronic ester derivative. The C1-hydroxyl group could potentially be derivatized with a linker containing a phenol (B47542) for subsequent radioiodination.
Bioconjugation Strategies:
Bioconjugation aims to attach dehydroailanthinone to a larger molecule, such as a carrier protein, an antibody for targeted delivery, or a fluorescent dye for imaging. This typically involves the introduction of a reactive handle onto the dehydroailanthinone scaffold.
Linker Attachment at Hydroxyl Groups: The hydroxyl groups, particularly the C1-hydroxyl, are prime locations for attaching a linker with a terminal reactive group (e.g., a carboxylic acid, amine, alkyne, or azide). For example, an ester linkage could be formed with a bifunctional linker containing a terminal alkyne, which can then be used in a "click chemistry" reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) for conjugation.
Exploiting the α,β-Unsaturated Ketone: The Michael acceptor functionality could potentially be used for conjugation with thiol-containing molecules, although this may interfere with the compound's intrinsic biological activity.
Development of Photoaffinity Probes: To identify the biological targets of dehydroailanthinone, a derivative containing a photo-reactive group (e.g., a benzophenone (B1666685) or an aryl azide) and a reporter tag (e.g., an alkyne for click chemistry) could be synthesized. Upon binding to its target, the photo-reactive group can be activated by UV light to form a covalent bond, allowing for subsequent identification of the target protein.
The successful implementation of these radiolabeling and bioconjugation strategies will be crucial for advancing our understanding of the biological properties of dehydroailanthinone and for the development of this potent natural product into a potential therapeutic agent.
Biological Activities and Mechanisms of Action of Dehydroailanthinone: in Vitro Perspectives
Anti-parasitic and Anti-malarial Efficacy in Parasitic Models (e.g., Plasmodium falciparum)
Quassinoids isolated from plants of the Ailanthus genus have demonstrated notable anti-parasitic and anti-malarial properties. While direct studies on Dehydroailanthinone are not extensively documented, research on the parent compound, ailanthinone (B1198025), provides significant insights into the potential efficacy of its derivatives. Ailanthinone has shown potent activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.
It is important to note that the following data pertains to ailanthinone and other quassinoids, and is presented here to offer a comparative context for the potential activity of Dehydroailanthinone.
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) |
| Ailanthinone | Strain 1 | Data not available |
| Ailanthinone | Strain 2 | Data not available |
Data specifically for Dehydroailanthinone is not available in the reviewed literature.
Inhibition of Parasite Protein Synthesis
The primary mechanism of action for the anti-malarial activity of many quassinoids, including ailanthinone, is believed to be the inhibition of protein synthesis within the parasite. This disruption of essential life processes ultimately leads to the death of the parasite. The precise molecular interactions that lead to this inhibition are a subject of ongoing research. It is hypothesized that these compounds interfere with the ribosomal machinery of the parasite, preventing the translation of messenger RNA (mRNA) into proteins.
Disruption of Ribosomal Functions
The disruption of ribosomal function is a key aspect of the anti-parasitic mechanism of quassinoids. It is thought that these compounds may bind to specific sites on the parasite's ribosomes, thereby stalling the process of translation. This could involve interference with the binding of transfer RNA (tRNA) to the ribosome, the formation of peptide bonds, or the translocation of the ribosome along the mRNA strand. The specificity of this action towards parasite ribosomes over host ribosomes is a critical factor in their potential as therapeutic agents. However, detailed studies elucidating the exact binding sites and the nature of the interaction for Dehydroailanthinone are not currently available.
Antiviral Activities in Cell Culture Systems
Various quassinoids have been investigated for their potential antiviral activities against a range of viruses in in vitro cell culture systems. These studies have explored the efficacy of these compounds in inhibiting viral replication and proliferation. While specific data for Dehydroailanthinone is not readily found, the general antiviral potential of this class of compounds suggests that it could be a subject for future investigation.
| Virus | Cell Line | Activity |
| Data not available | Data not available | Data not available |
Specific antiviral activity data for Dehydroailanthinone in cell culture systems is not available in the reviewed literature.
Insecticidal and Antifeedant Properties
Quassinoids are well-known for their potent insecticidal and antifeedant properties, which is a natural defense mechanism of the plants that produce them. These compounds can deter feeding in various insect species and can also be toxic upon ingestion. The mechanisms underlying these effects are multifaceted and can include disruption of digestive processes and neurotoxic effects. Although specific studies detailing the insecticidal and antifeedant properties of Dehydroailanthinone are lacking, the established activity of related quassinoids suggests that it may also possess similar properties.
| Insect Species | Activity | Metric (e.g., LC50, FI) |
| Data not available | Data not available | Data not available |
Specific data on the insecticidal and antifeedant properties of Dehydroailanthinone is not available in the reviewed literature.
Structure Activity Relationship Sar Studies of Dehydroailanthinone
Influence of Specific Functional Groups on Bioactivity
The cytotoxicity of dehydroailanthinone and related quassinoids is highly dependent on the presence and arrangement of specific functional groups on their complex picrasane (B1241345) skeleton. Key structural motifs have been identified as essential for their potent biological effects.
The α,β-Unsaturated Ketone in the A-ring: A recurring and critical feature for the antitumor activity of many quassinoids is the presence of an α,β-unsaturated ketone in the A-ring. researchgate.net This electrophilic system functions as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues in proteins. researchgate.netnih.gov This irreversible interaction is believed to be a primary mechanism by which these compounds inhibit protein synthesis and disrupt key cellular pathways, leading to cytotoxicity. nih.gov The reactivity of this system can be influenced by substitutions on the A-ring, which can modulate its electrophilicity and, consequently, its biological activity. nih.gov
Oxygenation Patterns: The dense oxygenation pattern across the quassinoid scaffold is another major contributor to bioactivity. An oxygen bridge in the C-ring is a common feature among many active quassinoids. researchgate.net Modifications to the hydroxylation and esterification patterns at various positions can dramatically alter the cytotoxic potency. For instance, the presence of an ester group at the C-15 position has been identified as a key determinant for the pharmacological activity of several potent quassinoids, such as bruceantin. nih.gov The nature of this C-15 side chain can significantly influence the compound's ability to inhibit protein synthesis. nih.gov
Impact of Stereochemistry on Pharmacological Profiles
Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, and this principle holds true for the quassinoid family. The complex, rigid, and chiral structure of dehydroailanthinone means that its three-dimensional arrangement is a critical factor for its binding to cellular targets and subsequent pharmacological effects.
Natural quassinoids are biosynthesized in an enantiomerically pure form, and their biological activity is highly stereospecific. researchgate.net Even minor changes in the orientation of substituents can lead to a significant loss of activity, as the precise spatial arrangement of functional groups is necessary for optimal interaction with the binding pockets of target proteins. While studies comparing the biological activities of different stereoisomers of dehydroailanthinone itself are not extensively documented, research on other complex natural products consistently demonstrates that only one enantiomer is typically responsible for the observed bioactivity. This stereoselectivity can affect target binding, metabolic stability, and cellular uptake. researchgate.net
Comparative Analysis of Dehydroailanthinone and Related Quassinoids
The table below presents the cytotoxic activities (IC₅₀ values) of several quassinoids against human hepatoma cell lines, illustrating the impact of structural variations on potency. The data highlights that compounds like ailanthone, which shares the core structure of dehydroailanthinone but lacks the C13-C18 double bond, exhibit potent cytotoxicity. The variation in activity among these related compounds underscores the importance of specific structural features, such as the ester side chain at C-6 in 6-α-tigloyloxychaparrinone, in modulating their anticancer effects.
| Compound | Hep3B (μM) | HepG2 (μM) | HepG2/ADM (μM) |
|---|---|---|---|
| Ailanthone | 0.06 | 0.14 | 0.13 |
| Chaparrinone | 0.28 | 0.55 | 0.51 |
| 6-α-Tigloyloxychaparrinone | 0.14 | 0.26 | 0.24 |
| Glaucarubinone | >10 | >10 | >10 |
| Shinjulactone C | 0.09 | 0.17 | 0.15 |
| Doxorubicin (Control) | 0.31 | 0.62 | 22.15 |
Data sourced from studies on quassinoids isolated from Ailanthus altissima. researchgate.net
Computational Approaches to SAR (e.g., QSAR modeling)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the complex relationships between the chemical structure of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors—numerical representations of a molecule's physicochemical properties—to a specific biological activity, such as cytotoxicity. nih.gov
While specific QSAR models developed exclusively for dehydroailanthinone are not widely reported, the methodology has been successfully applied to other classes of antileukemic and anticancer compounds. nih.gov For a series of quassinoids, a QSAR study would typically involve:
Data Collection: Assembling a dataset of structurally related quassinoids with their measured biological activities (e.g., IC₅₀ values).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as electronic (e.g., HOMO/LUMO energies), topological, and steric parameters.
Model Building: Using statistical methods to build a regression model that correlates a subset of these descriptors with the observed activity.
Validation: Rigorously validating the model's predictive power using internal and external test sets.
Such models could identify the key structural features that govern the antileukemic activity of dehydroailanthinone and its analogs, enabling the virtual screening of new structures and the rational design of novel derivatives with enhanced potency and selectivity.
Biosynthetic Pathways of Quassinoids: Context for Dehydroailanthinone
Precursor Incorporation and Early Stages of Triterpene Biosynthesis
The biosynthesis of all triterpenoids, including the quassinoid dehydroailanthinone, begins with the cyclization of 2,3-oxidosqualene (B107256). researchgate.netcancer.gov This precursor is itself derived from the isoprenoid pathway. The initial steps leading to the basic triterpene skeleton are foundational for the vast diversity of these natural products. cancer.gov
Recent studies, particularly in the invasive plant Ailanthus altissima (Tree of Heaven), have elucidated the initial committed steps in quassinoid biosynthesis. frontiersin.orgnih.gov Research indicates that the quassinoid pathway shares its evolutionary origin and early intermediates with the limonoid pathway. The key shared intermediate is the protolimonoid melianol. frontiersin.orgnih.gov
The formation of this intermediate from 2,3-oxidosqualene involves a series of enzymatic reactions. Initially, an oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol. frontiersin.orgnih.gov This step is followed by the action of two cytochrome P450 monooxygenases, which ultimately yield melianol. frontiersin.orgnih.gov This shared pathway underscores a common evolutionary origin for quassinoids and limonoids, which are characteristic secondary metabolites in sister plant families within the order Sapindales. nih.gov
Table 1: Key Enzymes in Early Quassinoid Biosynthesis
| Enzyme Name | Abbreviation | Enzyme Class | Function |
| Tirucalla-7,24-dien-3β-ol synthase | AaTS / AaOSC2 | Oxidosqualene Cyclase | Cyclization of 2,3-oxidosqualene |
| Cytochrome P450 71CD4 | AaCYP71CD4 | Cytochrome P450 Monooxygenase | Modification of the triterpene skeleton |
| Cytochrome P450 71BQ17 | AaCYP71BQ17 | Cytochrome P450 Monooxygenase | Modification of the triterpene skeleton |
Data derived from studies on Ailanthus altissima. nih.gov
Post-Triterpenoid Modifications Leading to the Quassinoid Skeleton
Following the formation of early protolimonoid intermediates like melianol, the biosynthetic pathway diverges and undergoes extensive modifications to generate the characteristic quassinoid scaffold. ingentaconnect.comnih.gov This process involves a series of oxidative reactions and skeletal rearrangements. nih.gov
The transformation from the initial C30 triterpene precursor to the C20 picrasane (B1241345) skeleton, which is common for many quassinoids including ailanthinone (B1198025) and its derivatives, involves significant degradation. ingentaconnect.com This includes the loss of four carbon atoms from the side chain and a methyl group at the C-4 position. ingentaconnect.com
A key proposed step in forming the quassinoid structure is a Baeyer-Villiger-like oxidation, which facilitates the cleavage of the bond between C-16 and C-17. ingentaconnect.com This cleavage allows for the formation of a δ-lactone ring, a common feature in C20 quassinoids, which is formed between the C-16 carbonyl and a hydroxyl group, often at the 7α-position. ingentaconnect.com Further oxidative modifications, such as hydroxylations, epoxidations, and dehydrogenations, occur at various positions on the skeleton, leading to the vast structural diversity observed in the quassinoid family. nih.gov The specific sequence of these modifications dictates the final structure of the resulting quassinoid.
Enzymatic Transformations in Dehydroailanthinone Biosynthesis
The specific enzymatic steps that convert upstream quassinoid precursors into dehydroailanthinone have not been fully elucidated. However, based on the known chemistry of quassinoid biosynthesis, the process is expected to be catalyzed by a suite of tailoring enzymes. The structural difference between ailanthinone and dehydroailanthinone is the presence of a double bond, indicating that the final step in its formation from an immediate precursor is likely a dehydrogenation reaction.
The enzymes responsible for the extensive post-triterpenoid modifications belong to common families involved in plant specialized metabolism, such as: researchgate.net
Cytochrome P450 monooxygenases (CYPs): These enzymes are well-known for their central role in the oxidation and hydroxylation of triterpenoid (B12794562) scaffolds. researchgate.net
2-oxoglutarate-dependent dioxygenases (ODDs): These are also involved in oxidation reactions. researchgate.net
Short-chain dehydrogenases/reductases (SDRs): This class of enzymes is a prime candidate for catalyzing the dehydrogenation step that distinguishes dehydroailanthinone from its saturated analog. researchgate.net
Acyltransferases (ATs): These enzymes are responsible for adding acyl groups to the quassinoid core. researchgate.net
While the specific enzymes (e.g., the specific dehydrogenase for dehydroailanthinone formation) have yet to be functionally characterized, their involvement is inferred from the chemical transformations required to build the final molecule from the basic quassinoid skeleton.
Genetic and Genomic Insights into Quassinoid Biosynthetic Gene Clusters
Advances in genomics and transcriptomics have provided valuable tools for discovering the genes involved in quassinoid biosynthesis. frontiersin.org A key strategy for identifying these genes is to correlate metabolic profiles with gene expression data across different plant tissues. frontiersin.orgnih.gov In Ailanthus altissima, the genes responsible for the early steps of the pathway (AaTS, AaCYP71CD4, and AaCYP71BQ17) were found to be co-expressed, suggesting coordinated regulation. frontiersin.org
There is evidence to suggest that genes for specialized metabolic pathways in plants, including those for triterpenoids, are often organized into biosynthetic gene clusters (BGCs). researchgate.net This clustering facilitates the co-inheritance and co-regulation of the pathway genes. Analysis of plant genomes has revealed that gene families encoding enzymes like CYPs, ODDs, SDRs, and acyltransferases are frequently found in such clusters. researchgate.net It is anticipated that the genes for the later, tailoring steps of dehydroailanthinone biosynthesis are located in a BGC in A. altissima, which will be a target for future gene discovery and pathway elucidation efforts. frontiersin.org
Molecular Target Identification and Ligand Target Interactions
Methodologies for Identifying Dehydroailanthinone's Molecular Targets
Proteomics-Based Target Identification (e.g., Affinity Proteomics, Chemical Proteomics)
Chemical proteomics is a powerful strategy for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. This approach typically involves synthesizing a chemical probe by attaching a tag (like biotin) to the dehydroailanthinone molecule via a linker. This tagged compound is then introduced to the proteome, where it binds to its target proteins. The compound-protein complexes can then be "pulled down" or isolated from the mixture and the bound proteins identified using mass spectrometry.
Another method, activity-based protein profiling (ABPP), uses reactive probes to covalently label the active sites of entire enzyme families. A compound like dehydroailanthinone could be used in a competitive manner, where its ability to block the labeling of specific proteins by a broad-spectrum probe would indicate a direct binding interaction. To date, specific studies applying these chemoproteomic strategies to dehydroailanthinone have not been reported.
In Silico Molecular Docking and Dynamics Simulations
Computational methods provide a powerful, predictive lens through which to view potential ligand-target interactions before engaging in extensive laboratory experiments.
Prediction of Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By simulating the interaction between dehydroailanthinone (the ligand) and the three-dimensional structure of a known protein, researchers can predict how and where the compound might bind. These simulations generate scores based on binding energy, which help to rank potential targets and predict the affinity of the interaction. Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the predicted ligand-protein complex over time, providing a more dynamic and physiologically relevant view of the interaction.
Identification of Potential Target Proteins (e.g., Topoisomerase II, P53-binding protein Mdm-2)
While the specific targets of dehydroailanthinone are unconfirmed, related natural products have been investigated for their interactions with key cancer-related proteins such as Topoisomerase II and the p53-Mdm2 complex.
Topoisomerase II: This enzyme is essential for managing DNA tangles and supercoils during cell replication. Its inhibition is a common mechanism for anticancer drugs. Molecular docking could be used to predict whether dehydroailanthinone can fit into the ATP-binding site or the DNA-binding/cleavage site of Topoisomerase II, thereby inhibiting its function.
P53-binding protein Mdm-2: The Mdm2 protein is a key negative regulator of the p53 tumor suppressor. It binds to p53 and targets it for degradation. Inhibiting the Mdm2-p53 interaction is a promising strategy in cancer therapy to reactivate p53. In silico screening could explore the potential for dehydroailanthinone to bind to the p53-binding pocket on Mdm2, disrupting this critical protein-protein interaction.
However, specific molecular docking or dynamics simulation studies predicting or confirming the interaction of dehydroailanthinone with Topoisomerase II or Mdm-2 have not been published.
Biophysical Characterization of Ligand-Target Interactions
Once a potential target is identified, biophysical techniques are essential to confirm the direct interaction and quantify its parameters. These methods provide concrete evidence of binding and are crucial for validating computational predictions or hits from screening assays.
Commonly used techniques include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the binding of a ligand (dehydroailanthinone) to a target protein immobilized on a sensor chip in real-time. This method can determine the on-rate (ka) and off-rate (kd) of the interaction, from which the binding affinity (KD) can be calculated.
As with the other methodologies, there is currently no published research describing the biophysical characterization of dehydroailanthinone binding to any specific molecular target. The application of these robust experimental techniques will be a necessary next step to validate any future putative targets identified through screening or computational methods.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing dehydro-ailanthinone derivatives?
To synthesize dehydro-ailanthinone derivatives, regioselective acylation is commonly employed. For example, controlled acylation of the C-1 hydroxyl group is achieved using acetic anhydride and triethylamine in dry dichloromethane at 4°C, followed by warming to room temperature . Purification involves preparative thin-layer chromatography (TLC) with silica gel, and structural confirmation relies on ¹H-NMR and mass spectrometry (LCMS). Key spectral shifts (e.g., C-1 acetylated derivatives show distinct δ values compared to the parent compound) are critical for verifying regioselectivity .
Q. How is the purity of dehydro-ailanthinone derivatives assessed experimentally?
Purity is determined via ¹H-NMR analysis by comparing peak integration ratios of target compounds against known impurities. Preparative TLC is used to isolate derivatives, with UV-active bands eluted using ethyl acetate/hexane mixtures. Purity thresholds (70–90%) are validated by spectral consistency with the parent compound and absence of extraneous peaks .
Q. Which in vitro models are used to evaluate the antimalarial activity of dehydro-ailanthinone derivatives?
Standard testing involves three Plasmodium falciparum strains: D6 (chloroquine-sensitive), W2 (chloroquine-resistant), and TM91C215 (multidrug-resistant). Compounds are screened in 96-well microtiter plates, measuring IC₅₀ values via hypoxanthine incorporation assays. Activity is benchmarked against controls like chloroquine and mefloquine .
Advanced Research Questions
Q. How can regioselective acylation of dehydro-ailanthinone be optimized to target the C-1 hydroxyl group?
Optimization involves reagent stoichiometry and temperature control. Using excess acetic anhydride (0.1 M) in dry CH₂Cl₂ with triethylamine as a base at 4°C selectively acetylates the C-1 hydroxyl, yielding 65% of the mono-acetylated product. Lower temperatures minimize side reactions at less reactive sites (e.g., C-13 hydroxyl) . Kinetic studies and time-course TLC monitoring are critical to avoid over-acylation and byproduct formation.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for dehydro-ailanthinone derivatives?
Contradictions arise when bulky substituents (e.g., sulfonyl groups at C-1) reduce antimalarial activity despite improved solubility. To address this, comparative SAR analysis is conducted:
- Smaller acyl groups (e.g., acetyl) retain higher activity (IC₅₀ ~5 ng/mL vs. 2.8 ng/mL for parent compound) .
- Semi-synthetic derivatives with preserved C-12 ketone and C-20 hydroxyl semi-acetal structures maintain conformational stability, which is crucial for activity .
Dose-response assays and molecular docking studies further clarify steric and electronic effects on target binding .
Q. How can the roles of the C-12 ketone and C-20 hydroxyl group in dehydro-ailanthinone’s antimalarial mechanism be validated experimentally?
- Structural probing : Synthesize analogs with modified C-12/C-20 groups (e.g., reduced ketone or blocked hydroxyl) and compare their activities. Loss of activity in such derivatives (e.g., seco-ailanthinone) confirms their importance .
- Biophysical assays : Circular dichroism (CD) or X-ray crystallography can assess conformational changes induced by modifications. For example, disrupting the semi-acetal bond alters the molecule’s 3D structure, reducing parasite membrane interaction .
- Resistance studies : Serial passage of Plasmodium strains under derivative pressure identifies mutations in putative targets (e.g., PfATP4), linking structural features to mechanism .
Methodological Considerations
- Reproducibility : Detailed protocols for synthesis (e.g., solvent drying, inert atmospheres) and bioassays (e.g., parasite synchronization) are essential .
- Data validation : Cross-referencing NMR shifts with literature (e.g., δ 2.1–2.3 ppm for acetyl groups) and replicating bioactivity across independent labs minimize variability .
- Ethical sourcing : Ailanthinone samples should be obtained from validated natural product repositories (e.g., InterCEDD) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
